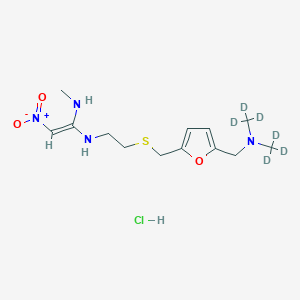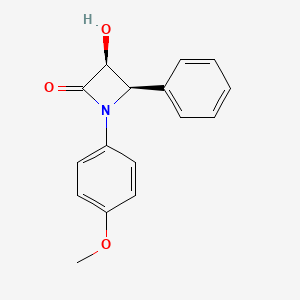
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a useful research compound. Its molecular formula is C₁₄H₁₀I₄O₂ and its molecular weight is 717.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Radical Phenolic Coupling
This compound can undergo ortho-ortho phenolic coupling via an S_N2 mechanism, leading to the formation of biphenyls. This was demonstrated in the context of the ethyl ester of N-acetyl-3,5-diiodotyrosine, showcasing a mild and efficient reaction condition for dityrosine analogues (Bell et al., 1997).
Catalyzed Remote Benzylic C(sp3)–H Oxyfunctionalization
The compound has been involved in studies on the transformation of 2,6-disubstituted 4-cresols and related compounds into various aromatic carbonyl compounds. This process, catalyzed by Cu(OAc)2 and mediated by ethylene glycol, offers a promising method for functionalizing primary and secondary benzyl groups, which has significance in pharmaceutical and other applications (Jiang et al., 2014).
Heterologous Synthesis in Engineered Escherichia coli
The compound has been synthesized in engineered E. coli, demonstrating the feasibility of biosynthesizing this compound from simple sugars. This method presents a new approach for industrial-scale production of 4-ethylphenol, which is significant for its applications in the pharmaceutical and food industries (Zhang et al., 2020).
Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase
This enzyme has been found to act on a range of 4-alkylphenols, including the subject compound, to produce various chiral alcohols. This biotransformation process has applications in pharmaceutical and chemical industries, especially in the synthesis of chiral compounds (Hopper & Cottrell, 2003).
Synthesis and Membrane Protective Activity
Bromination and subsequent reactions of the compound have been explored to synthesize derivatives with high membrane protective and antioxidant activity. This research is important for understanding the biological activity and potential therapeutic applications of these compounds (Buravlev et al., 2016).
Antioxidant Activity
The antioxidant activity of various derivatives of this compound has been studied, revealing their potential as effective antioxidants in different contexts. This research contributes to the understanding of the chemical basis of antioxidant activity and its implications for health and industry (Amorati et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHIHICACCDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249820 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176258-89-2 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176258-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-[[4-(Methylamino)phenyl]methylene]bis[N,N-dimethyl-benzenamine]](/img/no-structure.png)


![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



